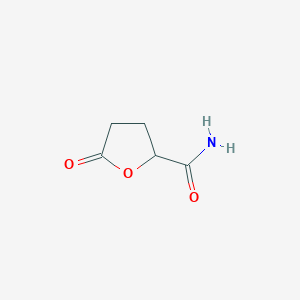

5-Oxooxolane-2-carboxamide

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing at least two different elements in the ring, is a cornerstone of modern drug discovery and materials science. Within this vast field, 5-Oxooxolane-2-carboxamide and its derivatives are of particular interest due to their hybrid structure, incorporating both a lactone (a cyclic ester) and a lactam (a cyclic amide) precursor in the form of a carboxamide attached to the lactone ring. This unique combination of functional groups provides a rich platform for chemical modification and the exploration of diverse biological activities. Research into this scaffold contributes to the broader understanding of structure-activity relationships in heterocyclic systems.

Overview of Structural Classes Relevant to 5-Oxooxolane-2-carboxamide

The significance of 5-Oxooxolane-2-carboxamide can be better understood by examining the structural classes to which its core components belong.

Cyclic Amides and Lactones in Organic Synthesis

Cyclic amides (lactams) and cyclic esters (lactones) are prominent structural motifs in a vast array of natural products and synthetic molecules. pearson.comnih.gov Lactams are famously represented by the penicillins and cephalosporins, which have revolutionized medicine. Lactones are also widespread, found in macrolide antibiotics and as flavor and fragrance components. nih.gov

The synthesis of these cyclic structures is a fundamental topic in organic chemistry. acs.org Methods for their preparation are diverse and include intramolecular cyclization of amino acids or hydroxy acids, the Beckmann rearrangement for lactams, and the Baeyer-Villiger oxidation for lactones. nih.govwikipedia.org The presence of both a lactone ring and a carboxamide group in 5-Oxooxolane-2-carboxamide makes it a target for synthetic strategies that can construct these functionalities in a controlled manner.

Tetrahydrofuran (B95107) Derivatives in Natural Products and Synthetic Chemistry

The tetrahydrofuran (THF), or oxolane, ring is a ubiquitous feature in numerous natural products, many of which exhibit significant biological activity. researchgate.netwikipedia.orgnih.gov These include lignans, acetogenins, and polyketide natural products. wikipedia.org The THF motif is a key component in several synthetic drugs as well. researchgate.net

The prevalence of the THF scaffold has spurred the development of numerous synthetic methods for its construction, including cyclization reactions and cycloadditions. researchgate.netchemistryviews.org The enantioselective synthesis of substituted tetrahydrofurans is a particularly active area of research, as the stereochemistry of the substituents can have a profound impact on biological activity. chemistryviews.org

Historical Trajectory of Research on 5-Oxooxolane Scaffold Analogues

Research on analogues of the 5-oxooxolane scaffold, particularly pyroglutamic acid and its derivatives, has a notable history. Pyroglutamic acid, which shares the 5-oxopyrrolidine core (a lactam), is a naturally occurring amino acid derivative. It and its derivatives have been identified as valuable chiral building blocks in asymmetric synthesis and are found in various natural products and pharmaceuticals. mdpi.comresearchgate.net

More recently, research has focused on the synthesis and biological evaluation of a wide range of pyroglutamic acid derivatives. nih.govrsc.orggoogle.com For instance, 3-aroyl pyroglutamic acid amides have been synthesized and investigated as potential antagonists of P2X7 receptors, which are implicated in neurodegenerative diseases. mdpi.comresearchgate.net The development of novel synthetic methodologies, such as multicomponent reactions and asymmetric cyclization strategies, has been crucial in advancing the study of these compounds. mdpi.comresearchgate.netrsc.org This historical context provides a foundation for the current and future exploration of 5-Oxooxolane-2-carboxamide and its potential applications.

Detailed Research Findings

Recent studies have begun to explore the synthesis and potential applications of 5-Oxooxolane-2-carboxamide and its derivatives. For example, derivatives such as N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide have been synthesized and are being investigated for their potential biological activities. evitachem.com The synthesis of such compounds typically involves the condensation of 5-oxotetrahydrofuran-2-carboxylic acid with an appropriate amine. evitachem.com

Furthermore, related structures have shown promise in various research areas. For instance, some derivatives of ethyl 5-oxooxolane-2-carboxylate are being explored for their potential as anti-inflammatory agents and for their antimicrobial activity. The precursor, 5-Oxotetrahydrofuran-2-carboxylic acid, is a known building block in organic synthesis and is used in the study of metabolic pathways.

Below are interactive tables summarizing key information about 5-Oxooxolane-2-carboxamide and related compounds.

Table 1: Properties of 5-Oxooxolane-2-carboxamide and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 5-Oxooxolane-2-carboxamide | 89463-89-8 | C5H7NO3 | 129.11 |

| 5-Oxotetrahydrofuran-2-carboxylic acid | 4344-84-7 | C5H6O4 | 130.10 |

| (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid | 53558-93-3 | C5H6O4 | 130.10 |

| 2-Butoxy-5-oxooxolane-2-carboxamide | Not Available | C9H15NO4 | 201.22 |

| N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide | Not Available | C13H15NO4 | 249.26 |

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| 5-Oxooxolane-2-carboxamide |

| 5-Oxotetrahydrofuran-2-carboxylic acid |

| (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid |

| 2-Butoxy-5-oxooxolane-2-carboxamide |

| N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide |

| Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide |

| Pyroglutamic acid |

| 3-Aroyl pyroglutamic acid amides |

| Ethyl 5-oxooxolane-2-carboxylate |

| Penicillins |

| Cephalosporins |

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

5-oxooxolane-2-carboxamide |

InChI |

InChI=1S/C5H7NO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2,(H2,6,8) |

InChI Key |

AOFIVJOZERJBKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC1C(=O)N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 5 Oxooxolane 2 Carboxamide Analogues

Intermolecular and Intramolecular Reaction Pathways

Analogues of 5-oxooxolane-2-carboxamide can participate in both intermolecular and intramolecular reactions. The γ-butyrolactone ring system is a key structural motif found in many natural products and serves as a versatile building block in organic synthesis. acs.orgresearchgate.net

Intermolecular reactions often involve nucleophilic attack at the electrophilic carbonyl carbon of the lactone. For instance, the reaction of γ-butyrolactone with amines can lead to the formation of N-substituted-2-pyrrolidinones, representing a ring transformation. researchgate.net This type of reaction is significant in the synthesis of various heterocyclic compounds.

Intramolecular cyclization is another important reaction pathway, particularly in the synthesis of complex polycyclic structures. acs.orgwhiterose.ac.uk For example, derivatives of β-furyl amides can undergo an m-CPBA-mediated oxidation that leads to the formation of spiro-γ-butenolide-γ-butyrolactones. nih.gov In this transformation, the amide acts as an internal nucleophile, attacking an intermediate formed from the oxidation of the furan (B31954) ring. nih.gov

Oxidative Transformations and Derivative Formation

The 5-oxooxolane-2-carboxamide framework can undergo various oxidative transformations. The oxidation of the γ-butyrolactone ring can lead to the formation of more complex carboxylic acids. For example, ethyl 5-oxooxolane-2-carboxylate can be oxidized to 5-oxo-tetrahydrofuran-2-carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

A notable oxidative transformation is the Baeyer-Villiger oxidation. While this reaction typically involves ketones, studies on related γ-butyrolactone structures have shown that oxidation can occur. researchgate.net Furthermore, oxidative cleavage of the amide group is possible under certain conditions, leading to the formation of different derivatives. nih.gov In the case of β-furyl amides, an m-CPBA-mediated oxidation results in spirolactone formation with concurrent amide cleavage. nih.gov

The table below summarizes some oxidative reactions of related compounds:

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| Ethyl 5-oxooxolane-2-carboxylate | Potassium permanganate, chromium trioxide | 5-oxo-tetrahydrofuran-2-carboxylic acid | |

| β-Furyl amides | m-CPBA | Spiro-γ-butenolide-γ-butyrolactones | nih.gov |

| Tetrahydrofuran (B95107) | Aqueous sodium bromate | γ-Butyrolactone | wikipedia.org |

Reductive Pathways of the Oxolane Ring and Carbonyl Group

The carbonyl group of the lactone and the carboxamide in 5-oxooxolane-2-carboxamide analogues are susceptible to reduction. The reduction of the lactone's carbonyl group typically yields a diol. For instance, the reduction of ethyl 5-oxooxolane-2-carboxylate can produce 5-hydroxy-tetrahydrofuran-2-carboxylate. Stronger reducing agents like lithium aluminum hydride can reduce both the lactone and the carboxamide. smolecule.com

Selective reduction is also possible. For example, the carbonyl group of a lactam can be chemoselectively reduced using boron dimethylsulfide. researchgate.net The reduction of γ-ketocarboxylic acids to γ-hydroxycarboxylic acids, which then cyclize to form γ-butyrolactones, is a common synthetic route. google.com Furthermore, catalytic transfer hydrogenation using isopropanol (B130326) as a hydrogen donor can convert succinic acid to γ-butyrolactone. mdpi.com

Below is a table detailing some reductive pathways:

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| Ethyl 5-oxooxolane-2-carboxylate | Not specified | 5-hydroxy-tetrahydrofuran-2-carboxylate | |

| 5-Oxotetrahydrofuran-2-carboxylic acid | Sodium borohydride, lithium aluminum hydride | Tetrahydrofuran-2-carboxylic acid | |

| N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide | Not specified | 5-hydroxytetrahydrofuran-2-carboxamide | evitachem.com |

| γ-Ketocarboxylic acid | Not specified | γ-Hydroxycarboxylic acid | google.com |

| Succinic anhydride | Zinc borohydride | γ-Butyrolactone | google.com |

Substitution Reactions at the Carboxamide and Ring Positions

Substitution reactions can occur at both the carboxamide nitrogen and various positions on the oxolane ring. The nature of these substitutions depends on the specific analogue and the reaction conditions. For example, in N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide, substitution reactions can lead to various substituted benzyl (B1604629) derivatives. evitachem.com

The α-carbon to the carbonyl group of the lactone can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide, allowing for subsequent alkylation. wikipedia.org Additionally, electrophilic substitution can occur on aromatic rings attached to the core structure, as seen in tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide. smolecule.com

The following table provides examples of substitution reactions:

| Starting Material | Reaction Type | Product(s) | Reference(s) |

| Ethyl 5-oxooxolane-2-carboxylate | Nucleophilic substitution at the ester | Various substituted esters | |

| N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide | Substitution on the benzyl group | Substituted benzyl derivatives | evitachem.com |

| γ-Butyrolactone | Deprotonation and alkylation at the α-carbon | α-substituted γ-butyrolactones | wikipedia.org |

| Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide | Electrophilic aromatic substitution | Substituted chlorophenyl derivatives | smolecule.com |

Nucleophilic Character and Amidation Reactions

The nitrogen atom of the carboxamide group in 5-oxooxolane-2-carboxamide has nucleophilic character due to its lone pair of electrons. wikipedia.org This allows it to participate in various reactions, including amidation. Amidation reactions are crucial for the synthesis of many derivatives. For instance, the synthesis of N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide involves the condensation of 4-methoxybenzylamine (B45378) with 5-oxotetrahydrofuran-2-carboxylic acid, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). evitachem.com

The lactone ring itself can be opened by nucleophiles. The reaction of γ-butyrolactone with amines to form amides is a well-established process. urv.cat This ring-opening amidation can be catalyzed by various organocatalysts. urv.cat

Conjugation Effects within the Molecular Structure

Conjugation between the carbonyl group of the lactone and the carboxamide group can influence the molecule's reactivity and spectroscopic properties. This electronic interaction can affect the electron density at different atoms, thereby influencing the sites of nucleophilic and electrophilic attack.

In analogues where the oxolane ring is part of a larger conjugated system, such as those containing aromatic or other unsaturated moieties, these effects are more pronounced. For example, in 2-aminoethyl 5-oxotetrahydrofuran-2-carboxylate, conjugation is noted as a feature. The presence of a furan ring, which is aromatic, significantly impacts the chemical behavior of the molecule, making it more susceptible to electrophilic substitution than benzene (B151609) due to the electron-donating effect of the oxygen atom. chemenu.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comacs.orgprinceton.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of 5-Oxooxolane-2-carboxamide in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of a pyroglutamide derivative, specific proton signals can be observed. For instance, the two γ-protons of the five-membered ring appear at approximately 2.17 and 2.25 ppm. mdpi.com These protons show coupling with the two β-protons, which resonate around 2.10 and 2.40 ppm. mdpi.com The α-proton of the pyroglutamic moiety is typically found at a chemical shift of about 4.40 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbon of the α-CH group in the pyroglutamic moiety has been observed at 56.6 ppm. mdpi.com The γ-carbon, bonded to the two γ-protons, resonates at approximately 29.7 ppm, while the β-carbon shows a signal at 26 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Pyroglutamide Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | 4.40 | 56.6 |

| β-H | ~2.10, ~2.40 | 26 |

| γ-H | ~2.17, ~2.25 | 29.7 |

Data sourced from a study on a mono-pyroglutamide derivative of 1,5-diaminonaphthalene. mdpi.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for establishing connectivity and spatial relationships within the molecule.

A COSY spectrum reveals scalar couplings between protons, typically through two or three bonds. princeton.edumnstate.edu In the context of 5-Oxooxolane-2-carboxamide derivatives, a COSY experiment would show correlations between the α-proton and the β-protons, and between the β-protons and the γ-protons, confirming the ring structure. mdpi.com

NOESY experiments, on the other hand, identify protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This is crucial for determining the stereochemistry of the molecule. For instance, NOESY can reveal through-space interactions between protons on different parts of the ring, providing insights into its conformation. researchgate.net

The formation of the chiral center at the C2 position of the oxolane ring renders the geminal protons on the C3 and C4 carbons (β and γ positions) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts in the NMR spectrum, often appearing as distinct multiplets. mdpi.com The interpretation of these diastereotopic protons is critical for a complete structural assignment and can be facilitated by high-field NMR instruments and 2D NMR techniques.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysisbenchchem.comnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of 5-Oxooxolane-2-carboxamide and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. mdpi.com For a derivative of 5-Oxooxolane-2-carboxamide, such as (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid, HRMS can confirm the molecular formula, for example, C9H15NO4, by matching the calculated and observed masses with high precision. HRMS is also instrumental in identifying post-translational modifications, such as the formation of N-terminal pyroglutamate (B8496135) in proteins and peptides. altasciences.com The fragmentation patterns observed in HRMS can be used to deduce the structure of the molecule. grafiati.com

Metabolomics involves the comprehensive analysis of all low-molecular-weight metabolites in a biological system. researchgate.net 5-Oxooxolane-2-carboxamide (pyroglutamate) has been identified as a significant metabolite in various metabolomics studies. ceu.esnih.gov Non-targeted screening, or metabolomics fingerprinting, of complex mixtures often utilizes techniques like gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS). nih.govcapes.gov.br This approach has been used to identify 5-oxooxolane-2-carboxylic acid as a marker compound in the authentication of products like Scotch Whisky. nih.gov Capillary electrophoresis coupled with mass spectrometry is another technique employed for metabolomic fingerprinting, where pyroglutamate can be identified in biological samples. ceu.es These fingerprinting methods provide a holistic view of the metabolic state and can be used for quality control and authentication purposes. humanjournals.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Oxooxolane-2-carboxamide |

| Pyroglutamide |

| (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid |

| 1,5-diaminonaphthalene |

| 5-oxooxolane-2-carboxylic acid |

| N-(3-methylbutyl) acetamide |

| 4(2-hydroxyethyl)phenol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 5-Oxooxolane-2-carboxamide. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure, which incorporates both a cyclic amide (lactam) and a primary amide group.

Key functional groups and their corresponding vibrational frequencies are consistently observed. The N-H stretching vibrations of the primary amide and the lactam typically appear as a broad band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The lactam carbonyl group, being part of a five-membered ring, absorbs at a higher frequency (around 1700-1760 cm⁻¹) compared to the primary amide carbonyl, which is observed at approximately 1650-1680 cm⁻¹. The presence of two distinct carbonyl peaks is a strong indicator of the 5-Oxooxolane-2-carboxamide structure. Further confirmation is provided by the N-H bending vibration, typically seen around 1640 cm⁻¹.

A representative summary of the characteristic IR absorption bands for 5-Oxooxolane-2-carboxamide is provided below.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Amide & Lactam N-H | Stretching | 3400 - 3200 |

| Lactam C=O | Stretching | 1760 - 1700 |

| Amide C=O | Stretching (Amide I band) | 1680 - 1650 |

| Amide N-H | Bending (Amide II band) | 1640 - 1550 |

| C-N | Stretching | 1400 - 1200 |

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules like 5-Oxooxolane-2-carboxamide. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For (S)-5-Oxooxolane-2-carboxamide, also known as L-pyroglutamide, single crystal X-ray diffraction studies have confirmed its absolute stereochemistry. The analysis reveals the precise conformation of the five-membered lactam ring and the orientation of the carboxamide group. This data is crucial for understanding its biological activity and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. The crystal structure of L-pyroglutamide has been shown to belong to the orthorhombic crystal system with the space group P2₁2₁2₁.

The detailed crystallographic data provides unambiguous proof of the molecule's structure.

| Parameter | (S)-5-Oxooxolane-2-carboxamide |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell a (Å) | 7.782 |

| Unit Cell b (Å) | 9.330 |

| Unit Cell c (Å) | 7.525 |

| Reference |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of 5-Oxooxolane-2-carboxamide from various matrices. The choice of technique depends on the sample complexity and the analytical objective.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of 5-Oxooxolane-2-carboxamide, a derivatization step is often required to increase its volatility and thermal stability. Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the polar N-H groups into less polar trimethylsilyl (B98337) (TMS) derivatives.

The derivatized compound is then separated on a GC column, typically a non-polar or medium-polarity capillary column, based on its boiling point and interaction with the stationary phase. The eluted compound is subsequently ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. This technique has been successfully applied to identify 5-Oxooxolane-2-carboxamide in diverse samples, including food products and biological fluids.

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers a powerful alternative for analyzing 5-Oxooxolane-2-carboxamide without the need for derivatization. This method is particularly suitable for polar and thermally labile compounds. The separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

Following chromatographic separation, the compound is ionized, commonly by electrospray ionization (ESI), and detected by a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer. LC-HRMS provides highly accurate mass measurements, which allows for the confident identification of 5-Oxooxolane-2-carboxamide by determining its elemental composition. This technique is highly sensitive and selective, making it ideal for metabolomics studies and trace-level quantification in complex biological matrices.

Chiral Chromatography for Enantiomeric Excess Determination

Since 5-Oxooxolane-2-carboxamide is a chiral molecule, distinguishing between its enantiomers, (R)- and (S)-forms, is often critical, especially in biological and pharmaceutical contexts. Chiral chromatography is the benchmark method for separating and quantifying these enantiomers to determine the enantiomeric excess.

This separation can be achieved using either gas or liquid chromatography with a chiral stationary phase (CSP). For instance, GC analysis can be performed on a chiral column like Chirasil-Val. In liquid chromatography, various chiral stationary phases based on polysaccharides or cyclodextrins are employed to resolve the enantiomers. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and individual quantification. This is crucial for assessing the optical purity of the compound.

Computational Chemistry and in Silico Studies of 5 Oxooxolane 2 Carboxamide

Density Functional Theory (DFT) Calculations for Molecular Stability and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Oxooxolane-2-carboxamide, DFT calculations can elucidate its molecular stability and reactivity. By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles. These calculations can also determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Theoretical calculations using DFT can also predict vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy to confirm the molecular structure. Furthermore, DFT is employed to study the effects of substituents on the electronic and structural properties of molecules.

Table 1: Hypothetical DFT Calculation Results for 5-Oxooxolane-2-carboxamide

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

In the realm of stereoselective reactions involving 5-Oxooxolane-2-carboxamide, transition state optimization using DFT is a critical tool. This method allows for the identification and characterization of transition state structures, which are the highest energy points along a reaction pathway. By calculating the energy barriers for different reaction pathways, chemists can predict which stereoisomer is more likely to be formed.

This computational approach is particularly valuable for understanding the origins of stereoselectivity in reactions where the chiral center at the 2-position of the oxolane ring directs the outcome. The ability to model these transition states provides a theoretical foundation for designing more efficient and selective synthetic routes.

Retrosynthesis Artificial Intelligence and Pathway Prediction

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Oxooxolane-2-carboxamide, docking simulations can be used to explore its potential interactions with biological targets such as proteins and enzymes. These simulations provide insights into the binding affinity and mode of interaction, including the formation of hydrogen bonds and other non-covalent interactions.

Such studies are fundamental in drug discovery and development for identifying potential therapeutic targets and understanding the mechanism of action of a compound. For instance, docking studies have been used to evaluate the interaction of similar carboxamide-containing compounds with various enzymes.

Prediction of Metabolic Pathways and Enzymatic Transformations

Computational tools can predict the metabolic fate of 5-Oxooxolane-2-carboxamide within a biological system. nih.gov By simulating the enzymatic transformations that the compound might undergo, it is possible to identify potential metabolites. These predictions are based on known metabolic reactions and enzyme substrate specificities. Understanding the metabolic pathways is crucial for assessing the compound's bioavailability, efficacy, and potential for toxicity. These in silico methods can guide further experimental studies to validate the predicted metabolic products. nih.gov The simulation of metabolic pathways can reveal how changes in enzyme activity might affect the concentrations of various metabolites. nih.gov

Structure-Activity Relationship (SAR) Prediction Algorithms

The prediction of biological activity for compounds like 5-Oxooxolane-2-carboxamide and its derivatives relies heavily on computational algorithms that establish a relationship between a molecule's structure and its function. These methods, broadly categorized under Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in modern drug discovery for screening virtual libraries and prioritizing synthesis candidates. nih.govmdpi.com While specific QSAR studies focusing solely on 5-Oxooxolane-2-carboxamide are not extensively detailed in publicly available research, the methodologies applied to the broader class of carboxamide and amide derivatives provide a clear framework for how such predictions are made.

The core principle of QSAR is to build a mathematical model that correlates variations in the structural or physicochemical properties of a set of compounds with their observed biological activity. mdpi.comnih.gov These models are developed using various statistical and machine learning algorithms.

Commonly Used Prediction Algorithms:

Linear Regression Methods: Techniques like Multiple Linear Regression (MLR) are foundational, aiming to create a linear equation that links molecular descriptors (e.g., lipophilicity, molecular weight) to activity. The Heuristic Method (HM) can be used for selecting the most relevant descriptors to build these linear models. nih.gov

Machine Learning (ML) Regression: More advanced non-linear methods are frequently employed to capture complex relationships between structure and activity. nih.gov These include:

Support Vector Regression (SVR): This algorithm is effective in finding a function that best maps descriptors to activity. Different kernel functions (linear, polynomial, radial basis function) can be used to handle various types of data distributions. nih.gov A mix-kernel SVR, which combines multiple kernel functions, has shown strong learning and generalization abilities in studies of amide derivatives. nih.gov

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): These models, such as Back Propagation Neural Networks (BPNN), are inspired by the human brain and can model highly complex, non-linear relationships. nih.govresearchgate.net

Other ML Algorithms: Methods like k-Nearest Neighbors (KNN), Decision Trees (DT), and Gradient Boosting (GB) are also applied to analyze and predict the bioactivity of carboxamide-containing compounds. nih.gov

Model Development and Validation:

The development of a reliable QSAR model involves several critical steps. First, a dataset of compounds with known activities (e.g., IC50 values for enzyme inhibition) is compiled. nih.govnih.gov Molecular descriptors, which are numerical representations of a molecule's properties, are then calculated. These can include constitutional, topological, thermodynamic, and electronic parameters. researchgate.net

A crucial phase is the validation of the model to ensure its robustness and predictive power. mdpi.com This is assessed using several statistical metrics:

Coefficient of Determination (R²): Measures how well the model's predictions fit the experimental data. Values closer to 1.0 indicate a better fit. mdpi.com

Leave-One-Out Cross-Validation (Q² or Rcv²): Assesses the model's internal predictivity and stability. A Q² value above 0.5 is generally considered indicative of a valid model. mdpi.comnih.gov

External Validation (r²pred): The model's ability to predict the activity of an external test set of compounds not used in model training is evaluated. This is a critical test of the model's real-world applicability. researchgate.net

The table below summarizes findings from various QSAR studies on different carboxamide derivatives, illustrating the algorithms and validation metrics used.

| Compound Class | Target Activity | QSAR Model/Algorithm | Key Validation Metrics |

| Amide Derivatives | Xanthine Oxidase Inhibition | MIX-SVR, XGBoost, RF | Training Set R² = 0.97; Test Set R² = 0.95; Rcv² = 0.96 |

| Biphenyl Carboxamide Analogues | Anti-inflammatory (COX-2 Inhibition) | 3D-QSAR (GFA) | Internal Predictivity (r²) = 0.66; External Predictivity (r²pred) = 0.60 |

| Quinoline Carboxilic Acid Deriv. | P-glycoprotein Inhibition | KNN, DT, BPNN, GB | Not specified in abstract |

| Serotonin 5-HT(2B) Receptor Ligands | Receptor Binding (Potential Valvulopathy) | Binary Classification QSAR | External Test Set Accuracy ≈ 80% |

These computational models are powerful tools in medicinal chemistry. For a compound like 5-Oxooxolane-2-carboxamide, such algorithms could be used to predict its potential biological targets or to guide the design of new analogues with enhanced potency and selectivity by identifying which structural modifications are most likely to improve activity. nih.gov For instance, molecular docking simulations, often used in conjunction with QSAR, can elucidate how carboxamide derivatives bind to protein targets, revealing key interactions like hydrogen bonds that are crucial for their biological effect. nih.govnih.gov

Biological Activity Research and Mechanistic Studies of 5 Oxooxolane 2 Carboxamide Analogues Excluding Clinical Human Trials

Investigations into Enzyme Inhibition and Modulation

The interaction of small molecules with enzymes is a primary mechanism through which therapeutic effects are achieved. Analogues of 5-Oxooxolane-2-carboxamide have been investigated for their ability to inhibit or modulate enzymes that are critical in various disease processes.

Carnitine Palmitoyltransferase 1A (CPT1A) Inhibition

Carnitine Palmitoyltransferase 1A (CPT1A) is a crucial enzyme in fatty acid metabolism, specifically regulating the transport of long-chain fatty acids into the mitochondria for β-oxidation. frontiersin.org This process is vital for energy production in many tissues. In certain pathological conditions, such as some cancers and metabolic disorders, the activity of CPT1A is dysregulated. frontiersin.orgaau.dk Inhibition of CPT1A is therefore a therapeutic strategy being explored for these diseases. nih.govmdpi.com For instance, CPT1A is considered a druggable target in various cancers, and its inhibition can lead to decreased cell viability and the induction of apoptosis in cancer cells. mdpi.com While specific studies on 5-Oxooxolane-2-carboxamide analogues are not extensively detailed in publicly available literature, the exploration of novel small molecules as CPT1A inhibitors remains an active area of research. The aminocarnitine derivative Teglicar, for example, is a selective and reversible inhibitor of CPT1A that has shown promise in reducing the proliferation of cancer cells. mdpi.com

Table 1: Investigational CPT1A Inhibitors This table presents examples of compounds investigated for CPT1A inhibition to illustrate the types of data generated in such studies.

| Compound | Type | Mechanism of Action | Investigated For |

|---|---|---|---|

| Etomoxir | Irreversible Inhibitor | Covalent modification of the enzyme | Cancer, Heart Failure |

| Perhexiline | Reversible Inhibitor | Non-covalent binding | Angina |

| Teglicar (ST1326) | Selective, Reversible Inhibitor | Competitive inhibition | Diabetes, Cancer |

Fatty Acid Synthase (FASN) Inhibition

Fatty Acid Synthase (FASN) is the primary enzyme responsible for the de novo synthesis of fatty acids. nih.gov While its expression is low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to support rapid proliferation and membrane synthesis. nih.govdrugbank.com This differential expression makes FASN an attractive target for anticancer therapy. nih.gov Inhibition of FASN can lead to an accumulation of the substrate malonyl-CoA and a depletion of end-product fatty acids, ultimately inducing apoptosis in cancer cells. drugbank.com Several small-molecule inhibitors of FASN, such as cerulenin and C75, have demonstrated anti-tumor effects in preclinical models. nih.govnih.gov The investigation of novel scaffolds, including those based on 5-Oxooxolane-2-carboxamide, for FASN inhibition is a logical direction for the development of new cancer therapeutics.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, thereby terminating its action at the synapse. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to alleviate the cholinergic deficit associated with the condition. nih.govmdpi.com A wide variety of chemical scaffolds, including quinoxalines and benzimidazole-oxazole hybrids, have been synthesized and evaluated as inhibitors of AChE and BChE. nih.govmdpi.com The search for new, potent, and selective inhibitors is ongoing, with a focus on dual-binding site inhibitors that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. nih.gov The evaluation of 5-Oxooxolane-2-carboxamide derivatives in this context could reveal novel therapeutic leads for neurodegenerative diseases.

Table 2: Example IC₅₀ Values for Cholinesterase Inhibitors This table provides illustrative IC₅₀ values for different compounds to demonstrate how inhibitory potency is reported. Data for 5-Oxooxolane-2-carboxamide analogues is not specified in the search results.

| Compound Class | Target Enzyme | Representative IC₅₀ (µM) |

|---|---|---|

| Quinoxaline Derivatives | AChE | 0.077 - 50.08 |

| Quinoxaline Derivatives | BChE | 14.91 - 60.95 |

| Benzimidazole-Oxazole Hybrids | AChE | 0.10 - 12.60 |

| Benzimidazole-Oxazole Hybrids | BChE | 0.20 - 16.30 |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide | AChE | 0.88 |

Modulation of Metabolic Pathways (e.g., HIF-1α, Mitochondrial Glutamate (B1630785) Production)

Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator that allows cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF-1α controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov Inhibiting HIF-1α is a promising strategy to counteract tumor growth and resistance to therapy. nih.govresearchgate.net

Mitochondrial glutamate metabolism is also critical for cancer cell survival, providing a source of carbon for the TCA cycle and for the synthesis of antioxidants. nih.gov In some cancers, the pathway involving glutamate dehydrogenase (GDH) is upregulated, particularly under hypoxic conditions, in a HIF-1α-dependent manner. nih.gov This metabolic adaptation contributes to cell survival and drug resistance. Modulating these pathways with small molecules is an area of intense research. While direct evidence for the effects of 5-Oxooxolane-2-carboxamide analogues on these specific pathways is limited in the available literature, their potential to interfere with cancer metabolism warrants investigation.

In Vitro Cell-Based Research

The efficacy of potential therapeutic compounds is frequently assessed using in vitro models, such as cancer cell lines. These studies provide crucial information on a compound's ability to inhibit cell growth, induce cell death, and affect cellular signaling pathways.

Studies on Cancer Cell Lines (e.g., Glioma, OVCAR3)

Glioma: Glioblastoma is a highly aggressive and treatment-resistant brain tumor. mdpi.com Research into novel therapeutic agents that can cross the blood-brain barrier and induce apoptosis in glioma cells is a critical need. mdpi.commicrobiologyjournal.org Various natural and synthetic compounds are being investigated for their anti-glioma activity, targeting pathways that control cell cycle progression, apoptosis, and cellular metabolism. mdpi.comnih.gov For example, studies have shown that certain compounds can induce S-phase cell cycle arrest and activate mitochondria-mediated apoptotic pathways in human glioma cell lines like U87MG and U373MG. mdpi.com

OVCAR3: The OVCAR3 cell line is a well-established model for human ovarian adenocarcinoma. nih.gov It is frequently used to study the efficacy of new anticancer agents and to investigate mechanisms of drug resistance. nih.govnih.gov Studies on OVCAR3 cells have explored the synergistic effects of combining different therapeutic agents to enhance cytotoxicity and apoptosis. nih.gov The evaluation of 5-Oxooxolane-2-carboxamide analogues against these and other relevant cancer cell lines would be a crucial step in determining their potential as anticancer agents.

Effects on Bacterial Growth and Antimicrobial Potential (e.g., Escherichia coli, Helicobacter pylori)

Analogues of 5-oxooxolane-2-carboxamide, specifically those based on the 5-oxopyrrolidine scaffold, have been investigated for their antimicrobial properties against a range of clinically significant pathogens. nih.gov Studies have demonstrated that these derivatives can exhibit structure-dependent antimicrobial activity, particularly against Gram-positive bacteria. nih.gov For instance, certain novel 1,3-disubstituted 5-oxopyrrolidines bearing hydrazone, azole, and azine moieties have been screened against multidrug-resistant bacterial pathogens. nih.gov

While broad-spectrum activity is not always observed, specific derivatives have shown notable efficacy. For example, a compound featuring a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov In contrast, synthesized 2-oxo-2H-chromene-3-carboxamide derivatives showed little to no activity against various Gram-positive and Gram-negative bacteria, but some exhibited potent and specific inhibitory effects on the growth of Helicobacter pylori, including strains resistant to metronidazole. nih.gov The minimum inhibitory concentration (MIC) for these compounds against H. pylori ranged from 0.0039 to 16 µg/mL. nih.gov

Research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has identified them as effective antibacterial agents against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. mdpi.com The carboxamide bond (-CO-NH-), a fundamental component of proteins, is noted for its resistance to hydrolysis and is considered a crucial scaffold for antibacterial properties. mdpi.com

Table 1: Antimicrobial Activity of Selected Carboxamide Analogues

| Compound Class | Target Organism(s) | Key Findings |

|---|---|---|

| 5-Oxopyrrolidine derivatives | Multidrug-resistant Staphylococcus aureus | A derivative with a 5-nitrothiophene substituent showed promising and selective activity. nih.gov |

| 2-Oxo-2H-chromene-3-carboxamides | Helicobacter pylori (including metronidazole-resistant strains) | Potent and specific inhibition observed, with MIC values as low as 0.0039 µg/mL. nih.gov |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing Escherichia coli | Compounds demonstrated good activity against this resistant strain. mdpi.com |

Induction of Apoptosis in Specific Cell Types

Certain carboxamide derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. For example, a series of new aryl/hetarylbichalcophene-5-carboxamidines displayed potent anticancer activity against a panel of sixty cancer cell lines. nih.gov Representatives of this class were found to cause significant reductions in the expression of cyclin-dependent kinase 1 (cdk1) in HCT-116 colon cells and to elevate the expression of the tumor suppressor protein p53. nih.gov

In another study, novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were developed as antiproliferative agents. nih.govnih.gov The most potent of these compounds were tested for their ability to activate caspases, which are key proteases in the apoptotic pathway. nih.gov These derivatives demonstrated excellent overexpression of caspase-3 in the Panc-1 human pancreatic cancer cell line, with levels approximately 8 times higher than in untreated cells, indicating their role as inducers of apoptosis. nih.gov Further investigation revealed that these compounds also increased the levels of caspase-8 and the pro-apoptotic protein Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Studies on 5-ene-2-arylaminothiazol-4(5H)-ones showed potent cytotoxic activity against MCF-7 breast cancer cells. nih.gov These compounds were found to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, evidenced by their ability to reduce the mitochondrial membrane potential and activate caspases 7, 8, 9, and 10. nih.gov

Mechanistic Elucidation of Biological Effects

Molecular Target Identification and Pathway Analysis

The molecular mechanisms underlying the biological activity of 5-oxooxolane-2-carboxamide analogues often involve the targeting of specific enzymes and signaling pathways critical for cell survival and proliferation. For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have been identified as potent inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.govnih.gov Computational docking studies have supported these findings, showing favorable binding modes for these compounds within the active sites of EGFR. nih.gov

In the context of antimicrobial action, resistance to some sulphonamide drugs in Helicobacter pylori has been associated with mutations in the gene encoding undecaprenyl pyrophosphate synthase, identifying it as a potential target. nih.gov For ESBL-producing E. coli, molecular docking studies of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated interactions with the binding pocket of the β-lactamase enzyme, suggesting a mechanism for overcoming antibiotic resistance. mdpi.com

The induction of apoptosis by these compounds is linked to key signaling pathways. The activation of p53, a tumor suppressor protein, is a significant event. nih.govnih.gov Activated p53 functions as a transcription factor that can induce the expression of pro-apoptotic genes. nih.gov The MAPK pathways, including JNK and p38 MAPK, are also implicated, as they can be activated by cellular stress and modulate apoptosis by influencing the expression of apoptotic proteins. nih.gov

Interaction with Cellular Pathways and Biomolecules

The biological effects of these carboxamide analogues are mediated through their interaction with crucial cellular pathways and biomolecules, particularly those governing cell cycle and apoptosis. A primary mechanism is the activation of the caspase cascade. nih.gov Caspases are proteases that, once activated, execute the process of apoptosis by cleaving various cellular proteins. nih.gov The activation can be initiated through two main pathways: the extrinsic (death receptor) pathway, which involves receptors like TNF-R1 and Fas, and the intrinsic (mitochondrial) pathway. nih.govnih.gov

Several carboxamide derivatives have been shown to modulate the intrinsic apoptotic pathway. nih.govnih.gov This pathway is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov Studies have shown that active compounds can increase the levels of Bax and decrease the levels of Bcl-2. nih.govnih.gov This shift in balance leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c, which in turn activates the caspase cascade leading to cell death. nih.gov For example, 5-ene-2-arylaminothiazol-4(5H)-ones were found to affect the expression of key apoptotic proteins, including p53, cytochrome C, and Bax in treated breast cancer cells. nih.gov

Table 2: Mechanistic Actions of Carboxamide Analogues

| Compound Class | Molecular Target / Pathway | Observed Effect |

|---|---|---|

| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFR (Wild-type and Mutant) | Potent inhibition of receptor activity. nih.govnih.gov |

| Aryl/hetarylbichalcophene-5-carboxamidines | p53 Pathway | Elevation of p53 expression. nih.gov |

| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Caspase Cascade, Bcl-2 Family Proteins | Increased levels of caspases and Bax; decreased Bcl-2. nih.govnih.gov |

| 5-Ene-2-arylaminothiazol-4(5H)-ones | Intrinsic and Extrinsic Apoptotic Pathways | Reduction of mitochondrial membrane potential; activation of multiple caspases. nih.gov |

Natural Occurrence and Isolation of Oxolane Derivatives

Detection in Fungal Isolates (e.g., Beauveria bassiana)

Oxolane derivatives and other bioactive compounds can be found in various natural sources, including fungi. The entomopathogenic fungus Beauveria bassiana is a known producer of such compounds. nih.gov This fungus has been isolated from diverse environments, including soil samples collected from agricultural and natural sites. icipe.org Methods for isolating Beauveria bassiana often involve using insect baiting techniques, such as with the larvae of the wax moth Galleria mellonella, to selectively capture the fungus from soil. icipe.orgsemanticscholar.org

Once isolated, fungal strains can be cultured in liquid fermentation media to produce secondary metabolites. nih.gov For example, a cyclic hexadepsipeptide, beauvericin, was first discovered from Beauveria bassiana. nih.gov The process of obtaining these compounds involves culturing the fungus, followed by extraction of the fermentation broth and subsequent purification to isolate the desired molecules. nih.gov While not specifically 5-oxooxolane-2-carboxamide, the isolation of complex bioactive molecules like beauvericin from Beauveria bassiana highlights the potential of fungal isolates as a source for novel chemical scaffolds. nih.gov Researchers have successfully collected and identified multiple strains of Beauveria, including five identified as Beauveria bassiana, from natural reserves. nih.gov

Identification as Plant Metabolites

Extensive searches of scientific literature and metabolomic databases did not yield any direct evidence confirming the identification of 5-Oxooxolane-2-carboxamide as a naturally occurring metabolite in Tamarillo (Solanum betaceum), aromatic rice (Oryza sativa), or Clitoria ternatea.

While phytochemical studies of these plants have identified a wide array of other chemical constituents, including phenolic compounds, flavonoids, anthocyanins, and volatile aromatic compounds, 5-Oxooxolane-2-carboxamide is not mentioned among them. ijrpr.commyfoodresearch.comnih.govmdpi.comresearchgate.netnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov General phytochemical screenings of tamarillo have revealed the presence of alkaloids, saponins, tannins, and triterpenoids. ijrpr.com Similarly, detailed analyses of Clitoria ternatea flowers have focused on their rich anthocyanin content, particularly ternatins, and various flavonol glycosides, with no mention of 5-Oxooxolane-2-carboxamide. myfoodresearch.comitera.ac.idijprajournal.com Metabolomic studies of aromatic rice have centered on identifying the volatile compounds responsible for its characteristic scent, such as 2-acetyl-1-pyrroline, and have not reported the presence of 5-Oxooxolane-2-carboxamide. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov

It is important to note that the absence of evidence does not definitively mean the compound is not present in these plants. It may be a minor component that has not been detected or reported in the available research, which often focuses on more abundant or biologically active molecules. Further, more targeted analytical studies would be required to definitively determine the presence or absence of 5-Oxooxolane-2-carboxamide in tamarillo, aromatic rice, and Clitoria ternatea.

Structure Activity Relationship Sar Studies of 5 Oxooxolane 2 Carboxamide Derivatives

Systematic Scaffold Modification Strategies

Systematic modification of the 5-oxooxolane-2-carboxamide scaffold is a key strategy for exploring and optimizing biological activity. These strategies involve altering the core structure in a controlled manner to establish clear relationships between structural changes and their effects.

Key modification strategies include:

Ring Substitution: Introducing various substituents, such as halogens or alkyl groups, at different positions on the oxolane ring allows for the exploration of steric and electronic effects on target binding. For instance, modifying the 3-position of the related (R)-5-oxotetrahydrofuran-2-carboxylic acid scaffold can be achieved via Friedel-Crafts alkylation.

Carboxamide (N-substitution): The nitrogen atom of the carboxamide group is a prime site for modification. Attaching different aryl, alkyl, or heterocyclic groups can significantly alter the compound's potency, selectivity, and pharmacokinetic properties by introducing new hydrogen bonding patterns or steric interactions.

Scaffold Hopping: This advanced strategy involves replacing the central oxolane ring with other heterocyclic systems to discover novel scaffolds with similar biological activities but potentially improved properties. acs.org This can lead to the identification of virtual scaffolds that retain the key pharmacophoric features of the original molecule. scienceopen.com

Late-Stage Functionalization: Synthetic strategies that allow for the introduction of diverse chemical groups late in the synthesis process, such as palladium-catalyzed cross-coupling reactions, enable the rapid generation of a library of analogues for SAR studies. nih.gov

Ring-Opening: The lactone ring can be opened through reduction, for example with sodium borohydride, to generate linear derivatives, fundamentally changing the scaffold's shape and properties for different applications.

These systematic approaches are fundamental to lead-oriented synthesis, which aims to efficiently create libraries of three-dimensional compounds with ideal properties for biological screening. mdpi.com

Bioisosteric Replacement of Key Functional Groups

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one functional group with another that has similar physicochemical properties to enhance potency, selectivity, or metabolic stability. drughunter.comipinnovative.comu-tokyo.ac.jp For the 5-oxooxolane-2-carboxamide scaffold, the primary sites for such replacements are the carboxamide and the lactone's carbonyl group.

Carboxamide Bioisosteres: The amide bond is susceptible to enzymatic hydrolysis. hyphadiscovery.com Replacing it can lead to improved metabolic stability and bioavailability.

Heterocyclic Rings: A common strategy is the replacement of the amide group with five-membered heterocyclic rings like tetrazoles, oxadiazoles, or triazoles. drughunter.comhyphadiscovery.com For example, replacing a carboxylic acid (a precursor to the carboxamide) with a tetrazole ring led to a tenfold increase in potency in the angiotensin II receptor antagonist, losartan. drughunter.com 1,2,4-oxadiazoles are also considered effective amide/ester bioisosteres. mdpi.com

Sulfonamides: Acyl sulfonamides are recognized bioisosteres for carboxylic acids and their derivatives. tandfonline.com

Lactone/Ketone Bioisosteres: The carbonyl group within the lactone ring is a key hydrogen bond acceptor.

Heteroaromatic Rings: To prevent enzymatic degradation by lactonases, the entire lactone head can be replaced with more stable aromatic heterocycles such as furan (B31954), thiophene, or indole (B1671886) rings, which can act as mimics. mdpi.com

Thioamides: Replacing the amide's carbonyl oxygen with sulfur to form a thioamide alters the hydrogen bonding properties, creating a weaker hydrogen bond acceptor but a stronger hydrogen bond donor. hyphadiscovery.com

The success of a bioisosteric replacement is highly context-dependent, and its implementation can significantly modulate a compound's biological profile. drughunter.com

Correlation between Structural Features and Biological Effects (in vitro)

In vitro studies are essential for drawing direct correlations between the structural features of 5-oxooxolane-2-carboxamide derivatives and their biological effects. These studies have revealed that even minor modifications can lead to significant changes in activity and selectivity.

Key correlations observed include:

Carboxamide vs. Carboxylic Acid: Carboxamide-substituted oxolanes demonstrate a higher affinity for certain proteases compared to their ketone-containing carboxylic acid counterparts. This suggests the carboxamide moiety is crucial for specific target interactions.

Stereochemistry: The specific stereoisomer of the molecule is often critical for its biological function. For example, the (S)-enantiomer of the related 5-oxotetrahydrofuran-2-carboxylic acid is the one that exhibits anticancer activity by inhibiting mitochondrial glutamate (B1630785) production. Similarly, for certain derivatives, the (-)-C75 enantiomer possesses strong cytotoxic effects.

N-Substituents on the Carboxamide: In studies on 5-oxopyrrolidine derivatives (a closely related scaffold), the introduction of specific substituents on the phenyl ring attached to the amide nitrogen led to potent anticancer activity. nih.gov Specifically, derivatives bearing azole, diazole, and hydrazone moieties showed significant cytotoxicity against A549 human lung adenocarcinoma cells. nih.gov The presence of a 5-nitrothiophene substituent conferred selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov

Substituents on the Lactone Ring: The introduction of groups like halogens, hydroxyl, and methoxy (B1213986) groups on the γ-butyrolactone ring has been shown to play a prominent role in enhancing the analgesic activity of certain derivatives. derpharmachemica.com

The following table summarizes key findings from in vitro studies on 5-oxooxolane-2-carboxamide and related derivatives.

| Structural Modification | Derivative Class | Observed In Vitro Effect | Cell Line/Target |

| Carboxamide Moiety Present | Carboxamide-substituted oxolane | Higher affinity compared to ketone analogue | Proteases |

| Specific Stereochemistry | (S)-5-oxotetrahydrofuran-2-carboxylic acid | Anticancer activity via apoptosis promotion | Wild-type p53 cells |

| N-aryl substitution with azoles/hydrazones | 5-oxopyrrolidine-carboxamide | Potent anticancer activity | A549 (Lung) |

| N-aryl substitution with 5-nitrothiophene | 5-oxopyrrolidine-carboxamide | Selective antimicrobial activity | Staphylococcus aureus (MRSA) |

| Ring substitution with halogens/methoxy groups | γ-butyrolactone | Enhanced analgesic activity | Cyclooxygenase (COX) enzyme |

Design Principles for Novel Bioactive Analogues

The rational design of novel bioactive analogues based on the 5-oxooxolane-2-carboxamide scaffold relies on integrating SAR data with modern drug discovery techniques. The goal is to create new chemical entities with enhanced potency, selectivity, and drug-like properties.

Key design principles include:

Leveraging Computational Docking: Molecular docking studies can predict how different analogues will bind to a specific biological target, such as an enzyme's active site. nih.gov This allows for the rational design of substituents on the oxolane ring or carboxamide group to maximize favorable interactions and improve binding affinity. acs.org

Prioritizing Stereochemical Purity: Given the profound impact of stereochemistry on biological activity, syntheses should be designed to produce specific enantiomers or diastereomers to isolate the most active form of the compound. d-nb.info

Focus on the Carboxamide Moiety: The carboxamide group is a critical pharmacophoric feature. Design strategies should focus on modifying the N-substituent to fine-tune target selectivity and potency. Introducing heterocyclic or substituted aryl groups at this position can explore new binding interactions.

Employing Bioisosteric Replacement for Property Optimization: Where metabolic instability or poor permeability is an issue, the strategic bioisosteric replacement of the amide or lactone moieties can be employed. ipinnovative.comhyphadiscovery.com For example, replacing a labile amide with a stable 1,2,3-triazole can improve pharmacokinetic properties. hyphadiscovery.com

Structural Simplification: Reducing the complexity of a lead compound while retaining its key pharmacophoric elements can lead to analogues that are easier to synthesize and have better drug-like properties. scienceopen.com This involves identifying the essential features for bioactivity and removing non-essential chiral centers or functional groups.

By adhering to these principles, researchers can more effectively navigate the chemical space around the 5-oxooxolane-2-carboxamide scaffold to develop novel and effective therapeutic agents.

Research Applications of 5 Oxooxolane 2 Carboxamide and Its Analogues Non Clinical

Building Blocks and Intermediates in Complex Organic Synthesis

The pyroglutamate (B8496135) structure, of which 5-Oxooxolane-2-carboxamide is a derivative, serves as a privileged chiral synthon in the field of organic chemistry. Derived from the natural amino acid glutamic acid, it offers a cost-effective and readily available source of chirality, which is crucial for the synthesis of stereochemically complex molecules. mdpi.comgreenchemicals.eu Its rigid, cyclic structure and multiple functional groups—a lactam, a carboxylic acid (or amide), and a chiral center—can be selectively modified, providing a versatile platform for constructing a wide array of molecular architectures. mdpi.comgreenchemicals.eu

Total Synthesis of Natural Products and Heterocyclic Compounds

Pyroglutamic acid and its derivatives are extensively used as starting materials in the total synthesis of various natural products. mdpi.comnih.gov The inherent stereochemistry of the pyroglutamate core allows chemists to build complex molecules with a high degree of stereocontrol, avoiding the need for more complex asymmetric synthesis steps later on. mdpi.com This scaffold has been instrumental in the synthesis of a diverse range of biologically active compounds. mdpi.com For instance, the structural framework of pyroglutamate is a key component in the synthesis of oxazolomycin, a structurally novel antibiotic. biosynth.com Furthermore, its derivatives have been utilized in the synthesis of kainoids, a class of natural products with neuroexcitatory properties. The versatility of the pyroglutamate ring system makes it an indispensable tool for synthetic chemists aiming to construct intricate natural product architectures. greenchemicals.eu

Precursors for Bioactive Molecule Development

The pyroglutamate scaffold is not only used for replicating existing natural products but also serves as a precursor for the development of novel bioactive molecules and their analogues. mdpi.comrsc.org Its utility as a chiral building block allows for the systematic modification of its structure to create libraries of new compounds for drug discovery and development. rsc.org Researchers have successfully synthesized analogues of natural products by starting with pyroglutamate derivatives, enabling the exploration of structure-activity relationships. sciepublish.com For example, substituted pyroglutamic acids have been designed and synthesized as analogues of known enzyme inhibitors, demonstrating the potential of this scaffold in medicinal chemistry. researchgate.netmdpi.com The development of asymmetric synthesis methods for pyroglutamic acid esters, without the need for protecting groups, has further enhanced its utility as a direct precursor for chiral bioactive compounds, such as the Alzheimer's drug candidate (S)-rolipram. mdpi.com

Analytical Markers in Food Science and Authenticity Research

Beyond its role in synthesis, the presence of 5-oxooxolane derivatives in food and beverages has been leveraged for analytical purposes. As natural metabolites, their concentration can vary depending on the raw materials, processing, and aging conditions, making them valuable biomarkers for quality control and authenticity assessment. researchgate.netnih.govresearchgate.net

Discrimination of Spirit Maturation Processes (e.g., Whisky)

A significant application of these compounds is in the authentication and quality assessment of aged spirits like Scotch Whisky. Research has identified 5-oxooxolane-2-carboxylic acid, a close analogue of 5-oxooxolane-2-carboxamide, as a key chemical marker for discriminating between different cask maturation processes. youtube.com In a comprehensive study of 171 authentic whisky samples, this compound was found to be a significant marker for maturation in casks that previously held wine. researchgate.net Its presence, along with other markers like N-(3-methylbutyl) acetamide and ethyl 5-oxoprolinate, allows for a clear distinction between whiskies matured solely in bourbon casks and those finished in wine casks. researchgate.netnih.gov This is because these compounds can be transferred from the wine-soaked wood into the maturing spirit. researchgate.net The detection and quantification of 5-oxooxolane-2-carboxylic acid can thus serve as a reliable indicator of a whisky's maturation history, a critical factor in its quality and value. acs.org

Table 1: Key Markers for Whisky Cask Maturation

| Compound | Bourbon Cask Maturation | Bourbon & Wine Cask Maturation | Significance |

|---|---|---|---|

| 5-Oxooxolane-2-carboxylic acid | Not detectable | Present | Marker for wine cask influence |

| N-(3-methylbutyl) acetamide | Not detectable | Present | Marker for wine cask influence |

Potential in Polymer Chemistry for Biodegradable Materials

The push towards sustainable and environmentally friendly materials has led researchers to explore bio-derived resources for polymer synthesis. mdpi.com Pyroglutamic acid, being readily available from biomass, presents an interesting prospect as a monomer for creating novel polymers. researchgate.net The lactam structure within the 5-oxooxolane ring is analogous to other monomers like caprolactam, which is used to produce nylons (polyamides). greenchemicals.eu

Research has demonstrated that methacrylate derivatives incorporating pyroglutamic acid can be synthesized and polymerized. acs.orgacs.org These monomers exhibit high reactivity and can be copolymerized with other common monomers, suggesting a pathway to new materials with tailored properties. acs.org Furthermore, a series of pyrrolidone-based polymers have been prepared directly from pyroglutamic acid. researchgate.net By modifying the substituent on the pyroglutamate ring, polymers with different properties, such as thermoresponsiveness, can be created. researchgate.net While the primary focus of this existing research has not been exclusively on biodegradability, the use of a bio-derived monomer is a critical first step. The inherent ester and amide-like linkages in polymers derived from this scaffold suggest a potential for hydrolytic or enzymatic degradation, a key characteristic of biodegradable materials. cmu.edunih.gov The development of polyamides and polyesters from renewable resources is an active area of research, and the pyroglutamate structure offers a promising, bio-based building block for the synthesis of new, potentially biodegradable polymers. mdpi.comresearchgate.net

Applications in Microbiological Research (e.g., Enhancing Microbial Growth)

While research into the specific applications of 5-Oxooxolane-2-carboxamide in microbiology is still emerging, studies on its analogues have revealed potential effects on microbial proliferation. The core structure of 5-Oxooxolane-2-carboxamide, a lactone with an amide group, is a feature found in various biologically active molecules. Investigations into similar compounds provide insights into how this chemical motif can influence microbial life.

Detailed research findings have shown that certain analogues of 5-Oxooxolane-2-carboxamide can significantly enhance the growth of specific microorganisms. For instance, the γ-lactone carboxylic acid, 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid, was found to increase the growth of E. coli by approximately 44% researchgate.net. This suggests that compounds with the 5-oxooxolane core structure could play a role in promoting the proliferation of certain bacteria, which may have applications in various biotechnological and research contexts where enhanced microbial growth is desirable.

Conversely, other closely related compounds have demonstrated inhibitory effects. For example, L-pyroglutamate, which is spontaneously formed from L-glutamate under certain conditions, has been shown to be a potent inhibitor of the growth of the hyperthermophilic archaeon Sulfolobus solfataricus asm.org. The growth rate of this organism was halved in the presence of 5.1 mM L-pyroglutamate, and growth was completely arrested at a concentration of 15.5 mM asm.org. Furthermore, 2-Pyrrolidone-5-carboxylic acid (pyroglutamic acid), produced by some lactic acid bacteria, has been shown to inhibit spoilage bacteria such as Enterobacter cloacae and Pseudomonas species researchgate.net. These findings highlight the diverse and sometimes opposing roles that structurally similar compounds can play in microbiological systems.

The table below summarizes the observed effects of 5-Oxooxolane-2-carboxamide analogues on microbial growth.

| Compound | Microorganism | Effect on Growth | Reference |

| 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid | E. coli | Increased by ~44% | researchgate.net |

| L-Pyroglutamate | Sulfolobus solfataricus | Inhibitory | asm.org |

| 2-Pyrrolidone-5-carboxylic acid (Pyroglutamic acid) | Enterobacter cloacae | Inhibitory | researchgate.net |

| 2-Pyrrolidone-5-carboxylic acid (Pyroglutamic acid) | Pseudomonas fluorescens | Inhibitory | researchgate.net |

| 2-Pyrrolidone-5-carboxylic acid (Pyroglutamic acid) | Pseudomonas putida | Inhibitory | researchgate.net |

Future Directions in Research on 5 Oxooxolane 2 Carboxamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and stereoselective synthetic routes is paramount for the widespread investigation of 5-Oxooxolane-2-carboxamide. Future research is anticipated to move beyond classical methods to embrace novel catalytic systems and innovative synthetic strategies.

Asymmetric Synthesis: A significant future direction lies in the development of new methodologies for the asymmetric synthesis of enantiomerically pure 5-Oxooxolane-2-carboxamide. This could involve exploring novel chiral auxiliaries or catalysts to control stereochemistry, which is crucial for biological applications.

Catalytic Innovations: There is a considerable opportunity to explore advanced catalytic systems. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts (enzymes) to facilitate the synthesis with higher efficiency, selectivity, and under milder reaction conditions. For instance, enzyme-catalyzed kinetic resolution could be a promising approach for obtaining enantiomerically pure forms of the compound.

Green Chemistry Approaches: Future synthetic strategies will likely focus on principles of green chemistry. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and developing one-pot synthesis protocols to minimize waste and energy consumption. Microwave-assisted synthesis is one such technique that has shown promise in accelerating related reactions researchgate.net.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantiomeric purity, crucial for bioactivity. | Development of novel chiral ligands and organocatalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of enzymes like lipases and proteases. |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reaction parameters in continuous flow reactors. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. researchgate.net | Exploration of solvent-free conditions and new catalyst systems. |

Deeper Mechanistic Understanding of Biological Interactions

Preliminary interest in related compounds suggests that 5-Oxooxolane-2-carboxamide may possess noteworthy biological activities. A deeper understanding of its interactions at a molecular level will be a critical area of future research.

Target Identification and Validation: A primary goal will be to identify the specific molecular targets (e.g., enzymes, receptors) with which 5-Oxooxolane-2-carboxamide interacts. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed for this purpose.

Enzyme Inhibition Studies: Drawing parallels from pyroglutamic acid, which has been shown to inhibit enzymes like phosphodiesterase-5A1 (PDE5A1) and angiotensin-converting enzyme (ACE), future studies should investigate the inhibitory potential of 5-Oxooxolane-2-carboxamide against a panel of clinically relevant enzymes nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-Oxooxolane-2-carboxamide scaffold and subsequent biological evaluation will be essential to establish clear structure-activity relationships. This will guide the design of more potent and selective analogs.

| Research Area | Techniques to be Employed | Potential Outcomes |

| Target Deconvolution | Affinity-based proteomics, genetic screening. | Identification of novel protein targets and pathways. |

| Mechanistic Enzymology | Enzyme kinetics, X-ray crystallography, cryo-EM. | Elucidation of the mode of action at the atomic level. |

| Cellular Assays | High-content screening, reporter gene assays. | Understanding the compound's effects in a cellular context. |

Advanced Computational Modeling for Compound Design and Prediction

In silico methods are poised to play a pivotal role in accelerating research on 5-Oxooxolane-2-carboxamide by providing predictive insights and guiding experimental efforts.

Molecular Docking and Dynamics: Computational docking studies can predict the binding modes of 5-Oxooxolane-2-carboxamide with potential biological targets. Subsequent molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes involved.

Quantitative Structure-Activity Relationship (QSAR): As a sufficient number of analogs with corresponding biological data become available, QSAR models can be developed. These models will be invaluable for predicting the activity of novel, untested derivatives, thereby streamlining the drug discovery process.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for the early-stage evaluation of the compound's drug-like properties. This can help in prioritizing compounds for further experimental investigation and identifying potential liabilities.

| Computational Method | Application in Research | Expected Insights |

| Homology Modeling | Building 3D models of target proteins with unknown structures. | Enabling structure-based drug design. |

| Virtual Screening | Screening large compound libraries against a target protein. | Identification of novel hit compounds. |

| Free Energy Calculations | Predicting the binding affinity of ligands to their targets. | Guiding lead optimization efforts. |

Expansion of Research Applications in Materials Science and Analytical Chemistry

Beyond its potential biological applications, the unique chemical structure of 5-Oxooxolane-2-carboxamide suggests its utility in other scientific domains.

Polymer Chemistry: The lactone and amide functionalities of 5-Oxooxolane-2-carboxamide make it an interesting candidate as a monomer for the synthesis of novel polymers. Future research could explore its polymerization and copolymerization to create biodegradable polyesters and polyamides with unique thermal and mechanical properties. Related furan-based monomers have been successfully used to create sustainable engineering plastics rsc.org.